
(Z)-5-(4-(Benzyloxy)phenyl)thiophene-2-carbaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-5-(4-(Benzyloxy)phenyl)thiophene-2-carbaldehyde oxime is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the oxime family, which is known for its diverse biological and chemical properties.
Mechanism of Action
The mechanism of action of (Z)-5-(4-(Benzyloxy)phenyl)thiophene-2-carbaldehyde oxime is not well understood. However, it is believed that this compound interacts with metal ions in biological systems and undergoes a conformational change, resulting in a change in its fluorescence properties. In addition, this compound may also generate reactive oxygen species upon exposure to light, which can lead to cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in vitro, making it a promising candidate for further development as a fluorescent probe, photosensitizer, or molecular switch. However, further studies are needed to determine its potential toxicity in vivo.
Advantages and Limitations for Lab Experiments
One advantage of (Z)-5-(4-(Benzyloxy)phenyl)thiophene-2-carbaldehyde oxime is its ease of synthesis and purification. In addition, this compound has been shown to be highly stable under a variety of conditions, making it a useful tool for scientific research. However, one limitation of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are many potential future directions for research on (Z)-5-(4-(Benzyloxy)phenyl)thiophene-2-carbaldehyde oxime. One direction is to investigate its potential use as a fluorescent probe for the detection of metal ions in biological systems. Another direction is to study its potential use as a photosensitizer in photodynamic therapy for cancer treatment. In addition, further research is needed to determine its potential use as a molecular switch in nanotechnology. Finally, more studies are needed to determine its potential toxicity in vivo and to develop strategies to overcome its limited solubility in water.
Synthesis Methods
The synthesis of (Z)-5-(4-(Benzyloxy)phenyl)thiophene-2-carbaldehyde oxime involves the reaction of 5-(4-(Benzyloxy)phenyl)thiophene-2-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction takes place in a solvent such as ethanol or methanol at room temperature, and the product is obtained in good yield after purification.
Scientific Research Applications
(Z)-5-(4-(Benzyloxy)phenyl)thiophene-2-carbaldehyde oxime has been widely used in scientific research due to its potential applications in various fields. This compound has been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. It has also been investigated for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. In addition, this compound has been studied for its potential use as a molecular switch in nanotechnology.
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-5-(4-(Benzyloxy)phenyl)thiophene-2-carbaldehyde oxime involves the reaction of 4-(Benzyloxy)phenylacetonitrile with thiophene-2-carbaldehyde oxime in the presence of a base to form the desired compound.", "Starting Materials": [ "4-(Benzyloxy)phenylacetonitrile", "Thiophene-2-carbaldehyde oxime", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 4-(Benzyloxy)phenylacetonitrile in a suitable solvent (e.g. ethanol)", "Step 2: Add thiophene-2-carbaldehyde oxime to the solution and stir for several hours at room temperature", "Step 3: Add a base (e.g. sodium hydroxide) to the reaction mixture and stir for several more hours", "Step 4: Isolate the product by filtration or extraction and purify by recrystallization or chromatography" ] } | |
| 2412500-70-8 | |
InChI Key |
OKOJQTJHKOLBEC-XDHOZWIPNA-N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


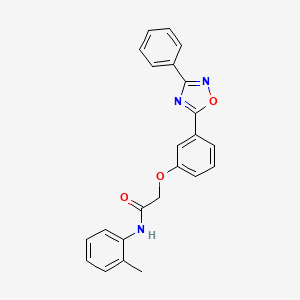

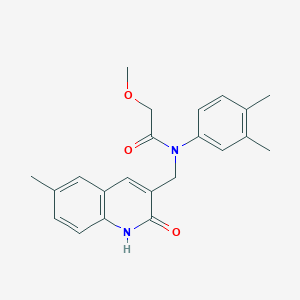
![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7691955.png)




![4-methyl-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7691989.png)
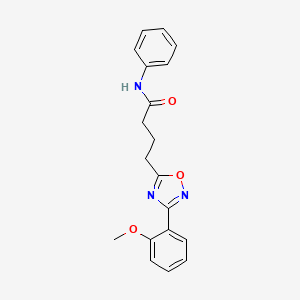
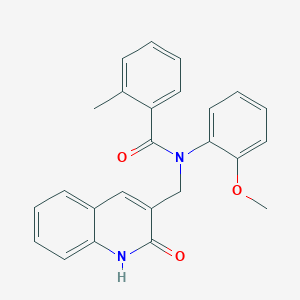
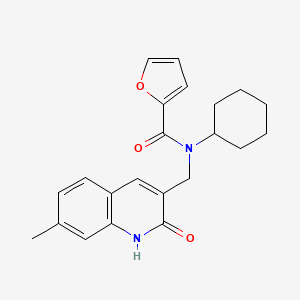

![1-[4-Ethoxy-3-[(2-fluorobenzoyl)amino]phenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B7692031.png)
